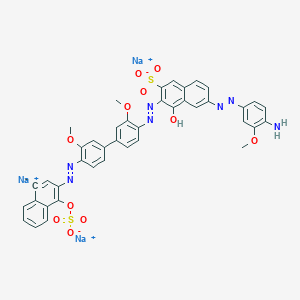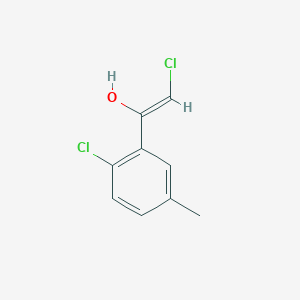
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol is an organic compound characterized by the presence of two chlorine atoms and a methyl group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol typically involves the chlorination of 2-chloro-5-methylphenylacetylene. This reaction is carried out under controlled conditions to ensure the selective formation of the (Z)-isomer. The reaction conditions often include the use of a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted at low temperatures to prevent the formation of unwanted by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various functionalized derivatives.
Aplicaciones Científicas De Investigación
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be attributed to the disruption of cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-1-(2-chloro-5-methylphenyl)ethanone
- 2-chloro-1-(2-chloro-5-methylphenyl)ethanol
- 2-chloro-1-(2-chloro-5-methylphenyl)ethane
Uniqueness
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol is unique due to its specific (Z)-configuration, which imparts distinct chemical and biological properties. This configuration can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C9H8Cl2O |
|---|---|
Peso molecular |
203.06 g/mol |
Nombre IUPAC |
(Z)-2-chloro-1-(2-chloro-5-methylphenyl)ethenol |
InChI |
InChI=1S/C9H8Cl2O/c1-6-2-3-8(11)7(4-6)9(12)5-10/h2-5,12H,1H3/b9-5- |
Clave InChI |
XZEGRUBZPYTGQW-UITAMQMPSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)Cl)/C(=C/Cl)/O |
SMILES canónico |
CC1=CC(=C(C=C1)Cl)C(=CCl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


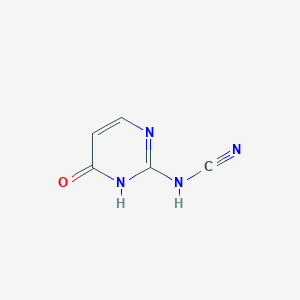

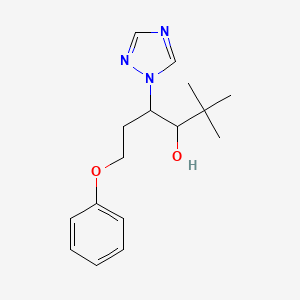
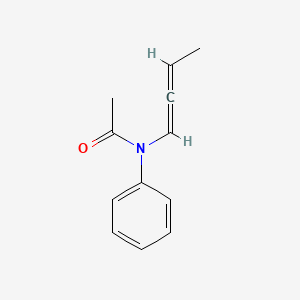
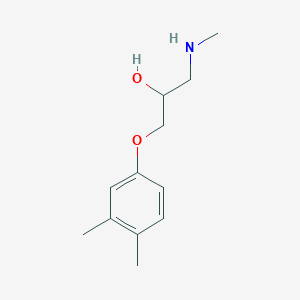
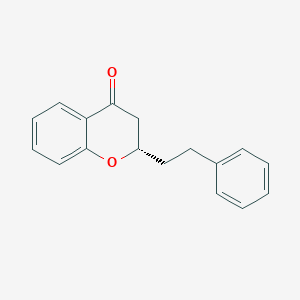
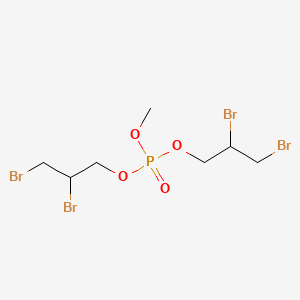
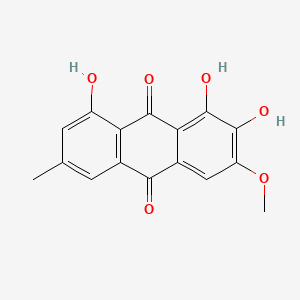
![3-[[3-(4-Bromophenyl)-3-hydroxy-1-thioxo-2-propenyl]thio]propionic acid ethyl ester](/img/structure/B13798531.png)

![3-Azatricyclo[3.3.0.0~2,6~]oct-7-en-4-one](/img/structure/B13798547.png)

